molecular formula C19H24N2O B14421258 N,N'-Diphenyl-N,N'-dipropylurea CAS No. 85209-47-8

N,N'-Diphenyl-N,N'-dipropylurea

Cat. No.: B14421258
CAS No.: 85209-47-8
M. Wt: 296.4 g/mol
InChI Key: TYTMWAUILKOFHI-UHFFFAOYSA-N
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Description

N,N’-Diphenyl-N,N’-dipropylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of two phenyl groups and two propyl groups attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Diphenyl-N,N’-dipropylurea typically involves the reaction of diphenylamine with propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Diphenylamine} + \text{Propyl isocyanate} \rightarrow \text{N,N’-Diphenyl-N,N’-dipropylurea} ]

Industrial Production Methods

Industrial production of N,N’-Diphenyl-N,N’-dipropylurea may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-Diphenyl-N,N’-dipropylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The phenyl and propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N,N’-Diphenyl-N,N’-dipropylurea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-Diphenyl-N,N’-dipropylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dipropylurea: Similar in structure but lacks the phenyl groups.

    N,N’-Diphenylurea: Similar in structure but lacks the propyl groups.

    N,N’-Diethyl-N,N’-diphenylurea: Contains ethyl groups instead of propyl groups.

Uniqueness

N,N’-Diphenyl-N,N’-dipropylurea is unique due to the presence of both phenyl and propyl groups, which confer specific chemical and physical properties. This combination of functional groups makes it distinct from other urea derivatives and may contribute to its specific applications and reactivity.

Properties

CAS No.

85209-47-8

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

1,3-diphenyl-1,3-dipropylurea

InChI

InChI=1S/C19H24N2O/c1-3-15-20(17-11-7-5-8-12-17)19(22)21(16-4-2)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3

InChI Key

TYTMWAUILKOFHI-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=CC=CC=C1)C(=O)N(CCC)C2=CC=CC=C2

Origin of Product

United States

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